Carnidazole - 42116-76-7

Carnidazole

Catalog Number: EVT-262944
CAS Number: 42116-76-7
Molecular Formula: C8H12N4O3S
Molecular Weight: 244.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carnidazole (O-methyl [2-(2-methyl-5-nitro-1H-imidazole-1-yl)ethyl]thiocarbamate) is a synthetic compound belonging to the nitroimidazole class. [, , ] These compounds are known for their activity against anaerobic bacteria and certain protozoa. [, ] Carnidazole's role in scientific research stems from its antiparasitic properties, making it a subject of study for understanding its mechanism of action, potential applications in treating parasitic infections, and resistance development. [, , ]

Future Directions
  • Optimizing treatment strategies: Further research is needed to optimize Carnidazole treatment regimens for various parasitic infections, considering factors like dosage, administration routes, and potential drug combinations to enhance efficacy. [, , ]
  • Combating drug resistance: Investigating the mechanisms of Carnidazole resistance in different protozoan parasites is crucial for developing strategies to overcome this challenge and ensure long-term treatment success. [, ]
  • Exploring new applications: Given its broad-spectrum activity against anaerobic microorganisms, further research could explore Carnidazole's potential applications in treating other parasitic infections or bacterial vaginosis. []

Metronidazole

  • Compound Description: Metronidazole is a 5-nitroimidazole derivative with potent activity against anaerobic bacteria and certain protozoa. It is commonly used to treat bacterial vaginosis, trichomoniasis, and other infections. [, , , , , , , , , , , , , ]
  • Relevance: Metronidazole is structurally similar to Carnidazole, sharing the 5-nitroimidazole moiety responsible for their biological activity. Both compounds are used to treat trichomoniasis, although Carnidazole demonstrated higher cure rates in certain studies. [, , , ] Resistance development in Trichomonas vaginalis is a concern for both drugs. []

Dimetridazole

  • Compound Description: Dimetridazole is a 5-nitroimidazole derivative with antiprotozoal activity. It is used in veterinary medicine to treat infections caused by Histomonas meleagridis, Trichomonas spp., and other protozoa. [, , , , , , ]

Ronidazole

  • Compound Description: Ronidazole, another 5-nitroimidazole derivative, exhibits efficacy against anaerobic bacteria and protozoa. It is primarily used in veterinary medicine for treating infections caused by Trichomonas spp. and Histomonas meleagridis. [, , , , , , ]
  • Relevance: Ronidazole and Carnidazole both belong to the 5-nitroimidazole class and show effectiveness against Trichomonas infections. [, ] Resistance to Ronidazole has been observed in Trichomonas gallinae isolated from racing pigeons, raising concerns about potential cross-resistance with Carnidazole. []

Secnidazole

  • Compound Description: Secnidazole is a 5-nitroimidazole derivative with antiprotozoal and antibacterial activity. It is clinically used to treat bacterial vaginosis, amoebiasis, and trichomoniasis. [, , , , ]
  • Relevance: Secnidazole, similar to Carnidazole, is a 5-nitroimidazole derivative used to treat trichomoniasis. [, ] They are structurally similar and share a common mechanism of action against anaerobic organisms. [, ]

Ornidazole

  • Compound Description: Ornidazole is a 5-nitroimidazole drug with activity against anaerobic bacteria and protozoa. It is used clinically to treat various infections, including trichomoniasis, amoebiasis, and bacterial vaginosis. [, , , , , ]
  • Relevance: Ornidazole, similar to Carnidazole, possesses a 5-nitroimidazole core, resulting in similar antiprotozoal and antibacterial activity. [] Both are effective against trichomoniasis. [, ]

Tinidazole

  • Compound Description: Tinidazole is a 5-nitroimidazole derivative with antiprotozoal and antibacterial activity. It is used to treat various infections, including trichomoniasis, giardiasis, and amoebiasis. [, , , , , , , ]
  • Relevance: Tinidazole shares the 5-nitroimidazole moiety with Carnidazole, leading to similar spectrum of activity against anaerobic bacteria and protozoa. [, ] Both compounds are effective against trichomoniasis, and clinical trials have compared their efficacy. [, ]

Panidazole

  • Compound Description: Panidazole is a 5-nitroimidazole compound with antiprotozoal activity. []
  • Relevance: Like Carnidazole, Panidazole belongs to the 5-nitroimidazole class, suggesting a similar mechanism of action against anaerobic organisms. [] A study comparing their activities against Bacteroides fragilis found Panidazole to be more potent on a molar basis. []

Hydroxymetronidazole

  • Compound Description: Hydroxymetronidazole is the major metabolite of metronidazole in humans. It possesses some antiprotozoal activity but is less potent than metronidazole. [, , , , ]
  • Relevance: As a metabolite of metronidazole, Hydroxymetronidazole shares structural similarities with Carnidazole, particularly the 5-nitroimidazole ring. [, ] While it exhibits antiprotozoal activity, it is generally less potent than both metronidazole and Carnidazole. []

2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI)

  • Compound Description: HMMNI is a metabolite of both dimetridazole and ronidazole. [, , ]
  • Relevance: HMMNI, although a metabolite, shares the core 5-nitroimidazole structure with Carnidazole, highlighting the metabolic pathways of these drugs and potential for similar metabolic products. []

1-Methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (IPR-OH)

  • Compound Description: IPR-OH is a metabolite of ipronidazole. []
  • Relevance: Similar to Carnidazole, IPR-OH possesses the 5-nitroimidazole ring, indicating a metabolic connection to nitroimidazole drugs and highlighting potential metabolic similarities with Carnidazole. []

11. Ipronidazole* Compound Description: Ipronidazole is a 5-nitroimidazole derivative with potent antiprotozoal activity. [, , , , , ]* Relevance: Ipronidazole and Carnidazole belong to the same drug class and exert their effects by similar mechanisms, targeting anaerobic organisms. []

12. Ternidazole* Compound Description: Ternidazole is a 5-nitroimidazole derivative with activity against protozoa and anaerobic bacteria. [, , , , ] * Relevance: Both Ternidazole and Carnidazole belong to the 5-nitroimidazole class of drugs, suggesting they function through similar mechanisms of action. []

Overview

Carnidazole is an antiprotozoal agent belonging to the nitroimidazole class of compounds, primarily utilized in veterinary medicine. It is particularly effective against a variety of protozoan infections, making it a crucial medication in the treatment of certain animal diseases. The compound's chemical identity is characterized by its ability to interfere with DNA synthesis and energy production in susceptible organisms, leading to cell death.

Source and Classification

Carnidazole, with the chemical formula C₁₃H₁₄N₄O₃S and CAS number 42116-76-7, is classified under nitroimidazoles, a group known for their antimicrobial properties. These compounds are synthesized for their efficacy against anaerobic bacteria and protozoa, contributing significantly to veterinary therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Carnidazole involves several key steps:

  1. Nitration of Imidazole: The process begins with the nitration of imidazole to introduce a nitro group.
  2. Alkylation: This step involves the alkylation of the nitroimidazole intermediate.
  3. Introduction of Carbamothioate Group: The final step typically includes reactions that introduce the carbamothioate moiety, essential for the compound's biological activity.

Industrial production employs optimized reaction conditions to enhance yield and purity while adhering to pharmaceutical standards. Quality control measures are critical throughout this process to ensure compliance with regulatory requirements .

Chemical Reactions Analysis

Reactions and Technical Details

Carnidazole can undergo various chemical reactions:

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, often using hydrogen peroxide or other oxidizing agents.
  • Substitution Reactions: The imidazole ring can participate in substitution reactions where different functional groups replace existing ones, typically using alkyl halides or nucleophiles as reagents.

The products formed from these reactions depend on the specific conditions applied, which can yield amino derivatives or various substituted imidazoles .

Mechanism of Action

Process and Data

Carnidazole exerts its pharmacological effects primarily through:

  • Inhibition of DNA Synthesis: By disrupting the DNA replication process in protozoa, it leads to cell death.
  • Interference with Energy Production: The compound also hampers metabolic pathways essential for energy production in susceptible organisms.

This dual action is characteristic of nitroimidazoles and contributes to their effectiveness in treating infections caused by anaerobic bacteria and protozoa.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carnidazole exhibits several notable physical and chemical properties:

These properties are crucial for its formulation and application in veterinary medicine .

Applications

Scientific Uses

Carnidazole finds applications primarily in veterinary medicine due to its efficacy against various protozoan infections. It is used for:

  • Treatment of Protozoal Infections: Particularly effective against infections caused by Giardia and Entamoeba species.
  • Analytical Reference Standard: Employed in laboratories for the determination of nitroimidazole residues in biological samples using advanced techniques like liquid chromatography-tandem mass spectrometry .
Introduction to Carnidazole: Discovery and Academic Significance

Historical Context of Nitroimidazole Derivatives in Antimicrobial Research

The development of nitroimidazole antibiotics represents a landmark achievement in antimicrobial chemotherapy, originating with the serendipitous discovery of azomycin (2-nitroimidazole) in 1953. This natural compound was isolated from Streptomyces cultures by Japanese researchers and identified as the first nitroimidazole with demonstrable antiprotozoal activity against Trichomonas vaginalis [3] [5]. The discovery ignited extensive structure-activity relationship (SAR) studies that systematically explored substitutions on the imidazole nucleus. These investigations revealed that the position of the nitro group (2-, 4-, or 5-) profoundly influenced both biological activity and reduction potential, with 5-nitroimidazoles generally exhibiting more favorable therapeutic indices than their 2-nitro counterparts [9].

The subsequent development of metronidazole in the 1950s by researchers at Rhône-Poulenc marked the first therapeutic breakthrough. This 5-nitroimidazole derivative demonstrated enhanced efficacy and reduced toxicity compared to azomycin, becoming the cornerstone for treating anaerobic and protozoal infections [3] [4]. The mechanistic understanding of these compounds evolved in parallel, with researchers elucidating their unique prodrug nature – requiring biochemical reduction of the nitro group to exert cytotoxic effects preferentially under anaerobic conditions [5]. By the 1970s, the nitroimidazole scaffold had been systematically optimized, yielding numerous clinically significant derivatives including tinidazole, ornidazole, and secnidazole, each exhibiting variations in pharmacokinetic profiles and spectrum of activity [3]. This rich medicinal chemistry foundation established the conceptual and synthetic framework that enabled Carnidazole's targeted design as a veterinary-specific antiprotozoal agent.

Table 1: Evolution of Key Nitroimidazole Therapeutics

CompoundNitro PositionYear IntroducedPrimary Clinical Application
Azomycin2-nitro1953Antiprotozoal (research only)
Metronidazole5-nitro1959Broad-spectrum antiprotozoal/antibacterial
Tinidazole5-nitro1969Amoebiasis, giardiasis
Ornidazole5-nitro1973Amoebiasis, trichomoniasis
Carnidazole5-nitroLate 1970sVeterinary trichomoniasis
Fexinidazole5-nitro2018Human African trypanosomiasis

Carnidazole’s Emergence as a Veterinary Antiprotozoal Agent: Key Milestones

Carnidazole (chemical name: O-Methyl [2-(2-methyl-5-nitroimidazol-1-yl)ethyl]thiocarbamate) emerged from focused veterinary drug development efforts by Janssen Pharmaceutica in the late 1970s. Its molecular structure (C₈H₁₂N₄O₃S, molecular weight 244.27 g/mol) strategically incorporates the essential 5-nitroimidazole pharmacophore linked to a methylthiocarbamate side chain via a two-carbon spacer [1] [10]. This specific modification was designed to optimize lipophilicity and tissue penetration while retaining potent antiprotozoal activity [9]. The compound was assigned the research code R 25831 during its development phase, reflecting Janssen's systematic approach to nitroimidazole optimization [10].

The primary veterinary indication driving Carnidazole's development was avian trichomoniasis, commonly known as "canker" in pigeons. This disease, caused by the protozoan Trichomonas gallinae, posed significant challenges to pigeon breeders and aviculturists due to its high contagion rate and potentially fatal course in infected birds [1]. Pre-existing nitroimidazoles like metronidazole showed efficacy but lacked formulation and dosing convenience for veterinary application. Carnidazole addressed this gap through its single-dose oral treatment regimen, offering a practical solution for treating ornamental and homing pigeons [10]. Marketed under trade names including Spartrix, Pantrix, and Gambamix, Carnidazole provided veterinarians with the first dedicated, easy-to-administer therapeutic option for avian trichomoniasis [1] [3].

Chemically classified as a thiocarbamate derivative of 5-nitroimidazole, Carnidazole occupies a distinct structural niche within the broader nitroimidazole class. Unlike simpler alkyl derivatives (metronidazole) or carbohydrate-linked analogs (ronidazole), the thiocarbamate moiety contributes to its distinctive physicochemical properties, potentially influencing its metabolic stability and tissue distribution in avian species [9]. While sharing the core 5-nitroimidazole bioactivation mechanism with other class members, Carnidazole's veterinary-specific development exemplifies the targeted application of medicinal chemistry principles to address unmet needs in animal health.

Theoretical Frameworks for Nitroimidazole Bioactivation Mechanisms

The antimicrobial activity of nitroimidazoles, including Carnidazole, fundamentally relies on a bioreductive activation process unique to anaerobic microorganisms and hypoxic environments. The theoretical framework explaining this selective toxicity centers on the stepwise enzymatic reduction of the nitro group (NO₂) to reactive intermediates. Under anaerobic conditions, low-redox-potential electron transport proteins (such as ferredoxin or flavodoxin) donate electrons to the nitro group, initiating a complex reduction cascade [2] [5].

The initial single-electron reduction generates a nitro radical anion (R-NO₂•⁻), a highly reactive species capable of inducing macromolecular damage. The fate of this critical intermediate diverges dramatically based on oxygen tension. Under aerobic conditions, molecular oxygen rapidly reoxidizes the nitro radical anion back to the parent compound in a futile cycle, generating superoxide radical (O₂•⁻) but limiting cytotoxicity [2] [5]. Conversely, under anaerobic conditions – characteristic of the protozoal niche Carnidazole targets – the radical anion undergoes further reduction through several unstable intermediates (nitroso R-NO, hydroxylamine R-NHOH) culminating in the formation of amine derivatives (R-NH₂) [5]. These reduction products exhibit potent electrophilic character, enabling covalent binding to essential cellular macromolecules including DNA, proteins, and membrane components [2] [4].

The selective toxicity of Carnidazole against protozoa arises from fundamental biochemical differences between pathogens and hosts. Target parasites possess low-redox-potential electron transport proteins (e.g., pyruvate:ferredoxin oxidoreductase - PFOR) absent in mammalian cells. These specialized systems efficiently reduce the nitro group of Carnidazole under the anaerobic/microaerophilic conditions where these organisms thrive [3] [5]. Mammalian cells primarily reduce nitroimidazoles via oxygen-insensitive NADPH-dependent reductases, generating metabolites with reduced cytotoxic potential. Furthermore, the higher intracellular reduction potential in mammalian cells impedes efficient nitro group reduction, providing an additional layer of selective toxicity [4] [5].

Recent research on structurally advanced nitroimidazoles reveals additional complexity in their mechanisms. Studies on indolin-2-one-functionalized nitroimidazoles demonstrate potent activity against aerobic bacteria through a dual mechanism involving both classical nitro group reduction and direct inhibition of bacterial topoisomerase IV, an essential enzyme for DNA replication [2]. While Carnidazole itself primarily functions through reductive activation, such findings expand the theoretical framework for understanding structure-activity relationships within the nitroimidazole class. The redox potential of the nitro group serves as a critical determinant of pharmacological activity, with Carnidazole exhibiting an electrochemical profile optimized for activation within its target protozoal pathogens [4].

Properties

CAS Number

42116-76-7

Product Name

Carnidazole

IUPAC Name

O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate

Molecular Formula

C8H12N4O3S

Molecular Weight

244.27 g/mol

InChI

InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16)

InChI Key

OVEVHVURWWTPFC-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

carnidazole
O-methyl(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbonothioate
R 25831
R-2581

Canonical SMILES

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-]

Isomeric SMILES

CC1=NC=C(N1CCN=C(OC)S)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.